An In-Depth Technical Guide to 6-O-(tert-Butyldimethylsilyl)-D-galactal
An In-Depth Technical Guide to 6-O-(tert-Butyldimethylsilyl)-D-galactal
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-O-(tert-Butyldimethylsilyl)-D-galactal is a protected monosaccharide derivative that serves as a crucial building block in the chemical synthesis of complex oligosaccharides and glycoconjugates.[1][2] Its strategic silyl (B83357) protection at the primary 6-position allows for regioselective modifications at other positions of the galactal ring, making it a valuable intermediate in the synthesis of bioactive molecules for drug development and glycobiology research. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on quantitative data and experimental methodologies.
Chemical and Physical Properties
6-O-(tert-Butyldimethylsilyl)-D-galactal is a white to off-white solid. The tert-butyldimethylsilyl (TBDMS) group provides steric bulk and stability, rendering the 6-hydroxyl group unreactive during subsequent synthetic transformations. This protecting group can be selectively removed under specific conditions, typically using fluoride (B91410) reagents.
Table 1: Physicochemical Properties of 6-O-(tert-Butyldimethylsilyl)-D-galactal
| Property | Value | Reference |
| CAS Number | 124751-19-5 | [1][3][4] |
| Molecular Formula | C₁₂H₂₄O₄Si | [1][4] |
| Molecular Weight | 260.40 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity | ≥97% | [1][4] |
| Optical Activity | [α]²³/D +7°, c = 1.4 in chloroform | [1] |
| Refractive Index | n20/D 1.476 (lit.) | [1] |
| Storage Temperature | -20°C | [1] |
Synthesis and Characterization
The synthesis of 6-O-(tert-Butyldimethylsilyl)-D-galactal involves the selective protection of the primary hydroxyl group of D-galactal.
Experimental Protocol: Synthesis of 6-O-(tert-Butyldimethylsilyl)-D-galactal
Materials:
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D-galactal
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tert-Butyldimethylsilyl chloride (TBDMSCl)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate (B1210297)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Silica (B1680970) gel for column chromatography
Procedure:
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To a solution of D-galactal in anhydrous DMF, add imidazole (1.2 equivalents).
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Cool the mixture to 0°C in an ice bath.
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Slowly add a solution of TBDMSCl (1.1 equivalents) in anhydrous DMF to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 6-O-(tert-Butyldimethylsilyl)-D-galactal.
Spectroscopic Data
Detailed, publicly available experimental NMR and mass spectrometry data for 6-O-(tert-Butyldimethylsilyl)-D-galactal is limited. However, based on the structure and data from similar compounds, the expected spectral characteristics are outlined below.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| ¹H NMR | Expected Chemical Shift (ppm) | ¹³C NMR | Expected Chemical Shift (ppm) |
| H-1 | ~6.4 | C-1 | ~145 |
| H-2 | ~4.7 | C-2 | ~100 |
| H-3 | ~4.0 | C-3 | ~68 |
| H-4 | ~3.9 | C-4 | ~67 |
| H-5 | ~4.1 | C-5 | ~75 |
| H-6, 6' | ~3.8 | C-6 | ~63 |
| Si-C(CH₃)₃ | ~0.9 | Si-C(CH₃)₃ | ~26 |
| Si-(CH₃)₂ | ~0.1 | Si-C(CH₃)₃ | ~18 |
| Si-(CH₃)₂ | ~-5 |
Table 3: Expected Mass Spectrometry Fragmentation
| Ion | m/z | Description |
| [M+Na]⁺ | 283.13 | Sodium adduct |
| [M-C₄H₉]⁺ | 203.08 | Loss of tert-butyl group |
Applications in Drug Development and Research
6-O-(tert-Butyldimethylsilyl)-D-galactal is a key intermediate in the synthesis of various biologically important molecules.
Oligosaccharide Synthesis
The primary application of this compound is in the stereoselective synthesis of oligosaccharides. The free hydroxyl groups at the C-3 and C-4 positions can serve as glycosyl acceptors for the introduction of other sugar moieties. This stepwise approach is fundamental in constructing complex glycans found on cell surfaces, which are involved in various biological processes, including cell recognition, adhesion, and signaling.
Caption: General workflow for oligosaccharide synthesis using 6-O-TBDMS-D-galactal.
Synthesis of Glycoconjugates
This protected galactal is also utilized in the synthesis of glycoconjugates, such as glycolipids and glycoproteins. These molecules play critical roles in cellular function and are often implicated in disease states, making them attractive targets for drug development.
Role in Modulating Protein-Carbohydrate Interactions
Derivatives of D-galactal are being investigated for their ability to modulate the interactions between proteins and carbohydrates. For instance, modified galactals have been designed as inhibitors of galectins, a family of carbohydrate-binding proteins involved in cancer progression and inflammation. The strategic modification of the galactal scaffold, enabled by intermediates like 6-O-(tert-Butyldimethylsilyl)-D-galactal, is crucial for developing selective and high-affinity ligands.
